molecular formula C6H7NO3 B047306 Ethyl oxazole-5-carboxylate CAS No. 118994-89-1

Ethyl oxazole-5-carboxylate

Cat. No. B047306
M. Wt: 141.12 g/mol
InChI Key: KRMORCCAHXFIHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl oxazole-5-carboxylate derivatives involves various strategies, including regiocontrolled halogenation and palladium-catalyzed coupling reactions. For example, Hodgetts and Kershaw (2002) demonstrated the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate using a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions (Hodgetts & Kershaw, 2002).

Molecular Structure Analysis

The molecular structure of ethyl oxazole-5-carboxylate derivatives has been extensively studied through various spectroscopic methods and crystallography. Murtuja et al. (2023) synthesized a novel ethyl oxazole derivative and characterized its crystal structure using IR spectroscopy, 13C NMR, mass spectroscopy, and X-ray diffraction analysis, revealing detailed insights into its molecular arrangement and intermolecular interactions (Murtuja, Jayaprakash, & Sinha, 2023).

Chemical Reactions and Properties

Ethyl oxazole-5-carboxylate undergoes various chemical reactions, including alkenylation, benzylation, and alkylation, demonstrating its versatility as a chemical intermediate. Verrier et al. (2009) described the direct and regioselective alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with alkenyl-, benzyl-, allyl-, and alkyl halides, highlighting its chemical reactivity and potential for creating diverse chemical structures (Verrier, Hoarau, & Marsais, 2009).

Physical Properties Analysis

The physical properties of ethyl oxazole-5-carboxylate derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in synthesis and material science. Kennedy et al. (2001) studied the crystal structure of ethyl 2-amino-oxazole-5-carboxylate, providing insights into its planar sheet arrangement and intermolecular hydrogen bonding, which are key factors affecting its physical properties (Kennedy, Khalaf, Suckling, & Waigh, 2001).

Chemical Properties Analysis

The chemical properties of ethyl oxazole-5-carboxylate, including its reactivity with different chemical reagents and its role as a precursor for further chemical modifications, are of significant interest. The study by Verrier et al. (2008) on the palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate offers a comprehensive view of its chemical properties, showcasing its efficiency as a precursor for the synthesis of (hetero)aryloxazoles (Verrier, Martin, Hoarau, & Marsais, 2008).

Scientific Research Applications

  • Pharmaceutical Applications

    • Oxazole derivatives have a wide spectrum of biological activities which drew the attention of researchers around the globe .
    • They have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
    • Ethyl oxazole-5-carboxylate is used as a pharmaceutical .
  • Organic Intermediate

    • Ethyl oxazole-5-carboxylate is used as an organic intermediate .
  • Organic Light-Emitting Diode (OLED)

    • Ethyl oxazole-5-carboxylate is used in organic light-emitting diodes .

Safety And Hazards

Ethyl oxazole-5-carboxylate should be handled with care to avoid skin and eye contact . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound . The compound is incompatible with oxidizing agents .

properties

IUPAC Name

ethyl 1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-7-4-10-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMORCCAHXFIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449963
Record name ETHYL OXAZOLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl oxazole-5-carboxylate

CAS RN

118994-89-1
Record name ETHYL OXAZOLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1,3-oxazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1,8-Diazabicyclo[5.4.0]undec-7-ene (0.574 mL; 3.84 mmol) was added simultaneously with ethyl glyoxalate (50% in toluene, 0.659 mL; 3.33 mmol) to a mixture of tosylmethyl isocyanide (0.500 g; 2.560 mmol) in dichloromethane (10 mL) at 0° C. The resulting mixture was stirred at room temperature for 3 hours, diluted in dichloromethane and washed with sodium hydrogen sulphate, sodium carbonate, dried over magnesium sulphate and concentrated under reduced pressure. The crude mixture was purified by flash chromatography on silica (eluent 5 to 60% ethyl acetate in heptane) to yield 0.194 g (54%) of ethyl oxazole-5-carboxylate as a colorless oil.
Quantity
0.574 mL
Type
reactant
Reaction Step One
Quantity
0.659 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Toluenesulfonylmethyl isocyanide (TosMIc) (12.31 g, 1 wt, 1 eq) is dissolved in DCM (61.6 ml, 5 vols) at 0° C. under N2. In a separate vessel, ethyl glyoxylate (50 wt % solution in toluene, 20.6 g, 20.0 ml, 1.67 wt) is diluted with DCM (61.6 ml, 5 vols) under N2 and DBU (12.48 g, 12.35 ml, 1.3 eq, 1.01 wt) is added resulting in a purple solution. The second solution is added to the TosMIc solution over 1 hr, maintaining temperature at 0° C., then checked by HPLC for completion after a further 20 mins. The reaction is quenched by slow addition of 2M HCl (10 vols, 123 ml) and the DCM layer separated. The aqueous layer is re-extracted with DCM (5 vols, 61.6 ml), and the combined organics dried over Na2SO4, then evaporated on Buchi, 25° C., 100 mbar to remove DCM and toluene. Distilled at 12 mbar, jacket temperature 105° C., vapour temperature 60-80° C. to afford ethyl oxazole-5-carboxylate as a colourless oil.
Name
Toluenesulfonylmethyl isocyanide
Quantity
12.31 g
Type
reactant
Reaction Step One
Name
Quantity
61.6 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
61.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.35 mL
Type
reactant
Reaction Step Three
Name
TosMIc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
EY Slobodyanyuk, DM Volochnyuk - Chemistry of Heterocyclic …, 2019 - Springer
… al. proposed a catalytic system based on Pd(OAc) 2 /JohnPhos ligand with Cs 2 CO 3 in 1,4-dioxane (conditions i) which was applied for the benzylation of ethyl oxazole-5-carboxylate …
Number of citations: 2 link.springer.com
W Zhang, CW Holyoke Jr, J Barry, RM Leighty… - Bioorganic & Medicinal …, 2016 - Elsevier
… Ethyl oxazole-5-carboxylate 15 was first converted to 5-hydroxymethyl oxazole 16 via DIBAL-H reduction. 16 was then transformed to 5-(bromomethyl)oxazole 17 which further reacted …
Number of citations: 22 www.sciencedirect.com
RN Bream, H Clark, D Edney, A Harsanyi… - … Process Research & …, 2021 - ACS Publications
… (124.5 kg of a solution prepared from 49.44 kg of lithium hydroxide monohydrate dissolved in 319 kg of water, 398 mol) was added to a solution of ethyl oxazole-5-carboxylate (3) (54 kg…
Number of citations: 10 pubs.acs.org
C Li, P Li, J Yang, L Wang - Chemical Communications, 2012 - pubs.rsc.org
A highly chemo-, regio-selective, and efficient palladium-catalyzed deamidative arylation of azoles with arylamides, as an aryl metal equivalent, has been developed. The reaction …
Number of citations: 75 pubs.rsc.org
F Curreli, DS Belov, Y Do Kwon, R Ramesh… - European journal of …, 2018 - Elsevier
We are continuing our concerted effort to optimize our first lead entry antagonist, NBD-11021, which targets the Phe43 cavity of the HIV-1 envelope glycoprotein gp120, to improve …
Number of citations: 38 www.sciencedirect.com
JM Fowler - 2018 - etheses.whiterose.ac.uk
The development of tritopic azole ligands tethered to the cyclotriveratrylene (CTV) molecular host is described within this thesis. The assembly of tripodal pyridyl-CTV ligands with metal …
Number of citations: 2 etheses.whiterose.ac.uk
L Scarone, J Fajardo, J Saldana… - Letters in Drug …, 2009 - ingentaconnect.com
… Our initial goal was to prepare ethyl oxazole 5carboxylate 12 (Scheme 3) from ethyl glyoxylate and TosMIC [20]. First, we employed K2CO3 as abase in MeOH, according to van Leusen’…
Number of citations: 13 www.ingentaconnect.com
M Wang, D Li, W Zhou, L Wang - Tetrahedron, 2012 - Elsevier
… Notably, the reactions of ethyl oxazole-5-carboxylate (1j) and 2-(p-tolyl)-1,3,4-oxadiazole (1l) with 2a were highly efficient to generate the corresponding products 3j and 3l in 93 and 95…
Number of citations: 104 www.sciencedirect.com
P Lassalas, F Marsais, C Hoarau - Synlett, 2013 - thieme-connect.com
… Ethyl 2-Benzoyloxazole-5-carboxylate (12a): Prepared according to the general procedure, using ethyl oxazole-5-carboxylate (152 mg, 1 mmol), benzoyl chloride (230 μL, 2 equiv), Et 3 …
Number of citations: 26 www.thieme-connect.com
T Piou, Y Slutskyy, NJ Kevin, Z Sun, D Xiao… - Organic Letters, 2021 - ACS Publications
… Conducting the reaction with the isomer of the model substrate, ethyl oxazole-5-carboxylate (1ba), led to the desired product 3ba in 84% yield, similar to the 87% yield observed for 3aa (…
Number of citations: 22 pubs.acs.org

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